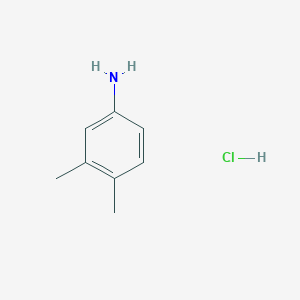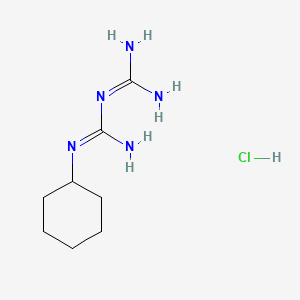
2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is derived from 4-oxo-4H-chromene-3-carbaldehyde and has been shown to undergo reactions to form pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives .
Synthesis Analysis
The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives has been achieved through different methods. One approach involves the electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile, which yields the derivatives in excellent yields under mild conditions . Another method includes a one-pot multicomponent reaction using an organocatalyst at room temperature, which has been applied to synthesize a compound with a similar structure, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, in high yield . Additionally, a catalyst-free synthesis in aqueous ethanol under ultrasound irradiation has been reported, which is an environmentally friendly protocol yielding a library of 2-amino-4H-chromene derivatives .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, has been established by X-ray diffraction analysis. This study provides insights into the structural aspects of 2-aminochromenes, which can be extrapolated to understand the molecular structure of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde .
Chemical Reactions Analysis
2-Amino-4-oxo-4H-chromene-3-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. The compound has been used to synthesize pyrimidinochromenones and pyridinochromenones, which are important heterocyclic structures with potential biological activity . The reactivity of the amino group and the aldehyde functionality allows for the formation of diverse heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4H-chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals intermolecular hydrogen bonding interactions, which can affect the compound's solubility and stability . The cytotoxic activities of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have been determined, indicating that the substitution pattern on the chromene core can significantly influence biological activity . The environmentally friendly synthesis methods also highlight the importance of green chemistry in the development of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis and Reactions : The compound has been synthesized from 4-0xo-4H-chromen-3-carbaldehyde and used in reactions to produce pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile (Petersen & Heitzer, 1976).
Biological Activity
- Antibacterial Properties : Several derivatives of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been evaluated for their antibacterial activities against various bacterial strains, showing varying degrees of effectiveness (Govori et al., 2013); (Behrami & Vaso, 2017).
Catalysis and Green Chemistry
- Ultrasound-Assisted Synthesis : The compound has been involved in ultrasound-assisted synthesis, contributing to the development of environmentally friendly chemical processes (Chavan et al., 2021).
- Catalyst-Free Synthesis : It has been used in catalyst-free syntheses, promoting more sustainable and efficient chemical reactions (Baral et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATAUNOXQFPAJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506963 |
Source


|
| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-79-1 |
Source


|
| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)









